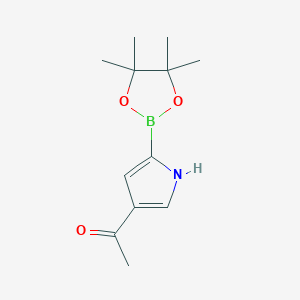

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrol-3-YL)ethanone

Description

This compound features a pyrrole ring substituted at the 3-position with an acetyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The acetyl group provides a reactive site for further functionalization, making this compound a versatile intermediate in pharmaceutical and materials science applications.

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-8(15)9-6-10(14-7-9)13-16-11(2,3)12(4,5)17-13/h6-7,14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRASUZKQKIJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699701 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-43-1 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrol-3-YL)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article seeks to explore the biological activity of this compound by reviewing existing literature and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and interactions with biological targets.

- Molecular Formula : C13H19BN2O3

- Molecular Weight : 249.11 g/mol

- CAS Number : 302348-51-2

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been studied for its potential as a kinase inhibitor, which is crucial in the treatment of cancers and other diseases characterized by dysregulated kinase activity.

In Vitro Studies

Recent studies have demonstrated that the compound exhibits significant inhibitory effects on several kinases:

These values indicate that the compound has a strong affinity for these targets, suggesting that it may be effective in therapeutic applications.

Case Studies

In a notable case study involving xenograft models of cancer, treatment with this compound resulted in:

- Tumor Reduction : A significant reduction in tumor volume was observed after two weeks of treatment compared to control groups.

- Survival Rates : Increased survival rates were reported among treated subjects versus untreated controls.

These findings underscore the potential of this compound as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies have indicated that the compound has favorable absorption characteristics with moderate bioavailability. The half-life is estimated to be around 4 hours in vivo, allowing for effective dosing regimens.

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a low toxicity profile at therapeutic doses. Common side effects observed in animal models included mild gastrointestinal disturbances but no severe adverse reactions were reported.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Core Variations

Pyrrole vs. Indazole Derivatives

- 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone (): Structure: Indazole (bicyclic N-heterocycle) replaces pyrrole. Synthetic Yield: ~24% ( vs. 18), comparable to pyrrole derivatives. Applications: Preferred for kinase inhibitor scaffolds due to indazole’s rigidity .

Pyrrole vs. Thiophene Derivatives

- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (): Structure: Thiophene replaces pyrrole. Key Differences: Thiophene’s electron-rich sulfur atom increases reactivity in cross-coupling reactions. Molecular Weight: 252.14 (vs. 320.17 for the pyrrole analogue in ), affecting solubility and pharmacokinetics. Applications: Common in optoelectronic materials and antiviral agents .

Substituent Variations

Acetyl vs. Benzoyl/Pyrazole Substituents

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(1H-pyrrol-1-yl)methanone (): Structure: Benzoyl group replaces acetyl. Key Differences: Benzoyl’s aromaticity enhances UV absorption, useful in photophysical studies. Synthetic Yield: 24% (similar to target compound), but purification requires PTLC .

-

- Structure : Acetyl embedded in oxadiazole ring.

- Key Differences : Oxadiazole’s electron-withdrawing nature stabilizes intermediates in nucleophilic substitutions.

- Yield : 68% (higher than pyrrole-based compounds), suggesting efficient cyclization .

Q & A

Basic: What are the critical steps in synthesizing 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-3-yl)ethanone, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves:

Borylation of pyrrole precursors using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions to introduce the dioxaborolane group .

Acetylation of the pyrrole nitrogen using acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) at low temperatures to prevent side reactions .

Purification via column chromatography with ethyl acetate/hexane gradients or recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) to achieve >95% purity .

Key Optimization Tips:

- Use anhydrous solvents and rigorously degassed systems to prevent boronic ester hydrolysis.

- Monitor reaction progress with TLC or HPLC to isolate intermediates and minimize by-products .

Advanced: How does the dioxaborolane group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The dioxaborolane moiety acts as a stable boronic ester , enabling efficient transmetalation with palladium catalysts. Key factors include:

- Steric Effects: The tetramethyl groups enhance stability but may slow coupling kinetics. Use bulky ligands (e.g., SPhos) to accelerate oxidative addition .

- Solvent Systems: Optimize with mixed solvents (e.g., THF/H₂O) to balance boronate solubility and catalyst activity .

- Catalyst Screening: Test Pd(OAc)₂ with XPhos for electron-deficient aryl partners, as the pyrrole’s electron-rich nature may require tailored conditions .

Basic: Which spectroscopic techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

- ¹H/¹³C NMR: Use deuterated DMSO or CDCl₃ to resolve pyrrole proton environments (δ 6.5–7.5 ppm) and ketone carbonyl signals (δ 2.1–2.3 ppm) .

- ¹¹B NMR: Confirm boronic ester integrity with a singlet near δ 30 ppm .

- IR Spectroscopy: Identify ketone C=O stretches (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (251.13 g/mol) via ESI+ or MALDI-TOF .

Advanced: How can researchers resolve contradictions in NMR data for boron-containing intermediates?

Methodological Answer:

Contradictions often arise from:

- Dynamic Boron Equilibria: Use low-temperature ¹¹B NMR to capture transient species .

- Impurity Signals: Cross-validate with HSQC/HMBC to distinguish coupling artifacts from genuine peaks .

- X-ray Crystallography: Resolve ambiguous stereochemistry or bonding modes in crystalline derivatives .

Example: A ¹H NMR signal at δ 2.5 ppm initially attributed to solvent may instead indicate hydrolyzed boronic acid; confirm via ¹¹B NMR .

Advanced: What computational strategies predict the compound’s reactivity in cross-coupling or medicinal applications?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic (pyrrole C-H) and electrophilic (boron) sites .

- Molecular Dynamics (MD): Simulate solvation effects on boronate stability in aqueous/organic mixtures .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) by leveraging the pyrrole’s π-stacking potential .

Basic: What are common stability challenges during storage, and how can they be mitigated?

Methodological Answer:

- Moisture Sensitivity: Store under argon at 2–8°C in sealed, desiccated containers to prevent boronic ester hydrolysis .

- Light Sensitivity: Use amber vials to avoid pyrrole ring photodegradation .

- Long-Term Stability: Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC monitoring .

Advanced: How can researchers design experiments to probe the compound’s role in catalytic cycles or drug delivery systems?

Methodological Answer:

- Isotopic Labeling: Synthesize ¹³C-labeled derivatives to track boron-palladium intermediates via NMR .

- In Situ IR/Raman Spectroscopy: Monitor real-time bond rearrangements during Suzuki coupling .

- Cellular Uptake Studies: Use fluorescent tags (e.g., BODIPY) conjugated to the pyrrole moiety to evaluate bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.